L-Alanine, N-2-propenylidene- (9CI) L-Alanine, N-2-propenylidene- (9CI)
Brand Name: Vulcanchem
CAS No.: 117038-71-8
VCID: VC0037701
InChI: InChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h3-5H,1H2,2H3,(H,8,9)/t5-/m0/s1
SMILES: CC(C(=O)O)N=CC=C
Molecular Formula: C6H9NO2
Molecular Weight: 127.143

L-Alanine, N-2-propenylidene- (9CI)

CAS No.: 117038-71-8

Cat. No.: VC0037701

Molecular Formula: C6H9NO2

Molecular Weight: 127.143

* For research use only. Not for human or veterinary use.

L-Alanine, N-2-propenylidene- (9CI) - 117038-71-8

Specification

CAS No. 117038-71-8
Molecular Formula C6H9NO2
Molecular Weight 127.143
IUPAC Name (2S)-2-(prop-2-enylideneamino)propanoic acid
Standard InChI InChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h3-5H,1H2,2H3,(H,8,9)/t5-/m0/s1
Standard InChI Key ZVHSWGYVLFVLOF-YFKPBYRVSA-N
SMILES CC(C(=O)O)N=CC=C

Introduction

Chemical Identity and Structure

Basic Information

L-Alanine, N-2-propenylidene- (9CI) is identified by the CAS Registry Number 117038-71-8. It is derived from the amino acid alanine through modification with a propenylidene group at the nitrogen position. The compound has a defined stereochemistry, maintaining the L-configuration of the parent amino acid. This creates a chiral center at the alpha carbon with the (S) absolute configuration.

The compound's fundamental data are summarized in the following table:

ParameterValue
CAS Number117038-71-8
Molecular FormulaC6H9NO2
Molecular Weight127.143
IUPAC Name(2S)-2-(prop-2-enylideneamino)propanoic acid
Exact Mass127.063332

Structural Characteristics

The molecular structure of L-Alanine, N-2-propenylidene- (9CI) features a characteristic imine (C=N) bond formed between the amino group of alanine and the aldehyde carbon of the propenylidene moiety. This creates an extended conjugated system that includes the carbon-carbon double bond of the propenylidene group. The carboxylic acid group remains unmodified and retains its acidic character, while the methyl group at the alpha position contributes to the compound's chirality.

The structural representation can be described using various chemical notations:

Notation TypeRepresentation
SMILESCC(C(=O)O)N=CC=C
Standard InChIInChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h3-5H,1H2,2H3,(H,8,9)/t5-/m0/s1
Standard InChIKeyZVHSWGYVLFVLOF-YFKPBYRVSA-N

Nomenclature and Identification

The IUPAC systematic name, (2S)-2-(prop-2-enylideneamino)propanoic acid, provides precise information about the compound's structure, including the stereochemistry at the alpha carbon position and the nature of the substituents.

Physical and Chemical Properties

Physical State and Appearance

At standard temperature and pressure, L-Alanine, N-2-propenylidene- (9CI) is expected to be a solid or viscous liquid, based on its molecular weight and functional groups. While specific documentation of its appearance is limited in the available literature, compounds of this class typically present as colorless to pale yellow crystalline solids or oils.

Thermodynamic Properties

The compound exhibits specific thermodynamic properties that are critical for understanding its behavior in various chemical environments:

PropertyValue
Density1.0±0.1 g/cm³
Boiling Point232.7±32.0 °C at 760 mmHg
Flash Point94.6±25.1 °C
Vapour Pressure0.0±1.0 mmHg at 25°C

These thermodynamic parameters indicate that L-Alanine, N-2-propenylidene- (9CI) has relatively low volatility at room temperature, as evidenced by its negligible vapor pressure . The high boiling point suggests significant intermolecular forces, likely including hydrogen bonding through the carboxylic acid group.

Solubility and Partition Coefficient

The compound has a LogP value of approximately 0.76, indicating moderate lipophilicity . This suggests a balanced distribution between aqueous and organic phases, which may be beneficial for certain biochemical applications. The slightly positive LogP value indicates the compound is somewhat more soluble in organic solvents than in water, though the presence of the carboxylic acid group would enhance its water solubility through potential ionization at physiological pH.

The refractive index of 1.459 provides additional information about the compound's optical properties and can be useful for identification and purity assessment .

Synthesis Methods

Common Synthetic Routes

The primary synthetic approach to L-Alanine, N-2-propenylidene- (9CI) involves the condensation reaction between L-alanine and acrolein (prop-2-enal) or similar propenylidene donors. This reaction follows a typical imine formation mechanism:

  • Nucleophilic attack of the amino group of L-alanine on the carbonyl carbon of acrolein

  • Formation of a carbinolamine intermediate

  • Dehydration to form the imine (Schiff base) product

The reaction generally proceeds under mild conditions, potentially requiring acid catalysis to facilitate the dehydration step. The stereochemistry of the amino acid is preserved during this transformation, maintaining the L-configuration.

Reaction Mechanisms

The mechanism for imine formation between L-alanine and acrolein involves several discrete steps:

  • The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of acrolein

  • Proton transfer occurs to form a tetrahedral carbinolamine intermediate

  • The carbinolamine undergoes dehydration (loss of water) to form the C=N bond

  • Tautomerization may occur to establish the most stable configuration of the imine

Applications and Significance

Research Applications

L-Alanine, N-2-propenylidene- (9CI) has potential applications in various research fields:

  • As a building block in the synthesis of complex molecules, leveraging the reactivity of both the imine bond and the terminal alkene

  • In studies of amino acid modifications and their effects on protein structure and function

  • As a model compound for investigating imine chemistry and stability under various conditions

  • Potentially as a ligand in coordination chemistry, utilizing the nitrogen of the imine and the oxygen atoms of the carboxyl group

The compound's unique structure, combining an amino acid framework with an unsaturated imine, makes it an interesting subject for fundamental chemical research.

Comparative Analysis

Comparison with Related Compounds

L-Alanine, N-2-propenylidene- (9CI) can be compared with structurally related compounds to better understand its distinctive properties. One such related compound is L-Alanine, N-ethylidene- (9CI) (CAS# 132056-17-8), which differs only in the absence of the terminal double bond in the alkylidene group .

PropertyL-Alanine, N-2-propenylidene- (9CI)L-Alanine, N-ethylidene- (9CI)
Molecular FormulaC6H9NO2C5H9NO2
Molecular Weight127.143115.131
Boiling Point232.7±32.0 °C223.0±32.0 °C
LogP0.760.16
Flash Point94.6±25.1 °C88.7±25.1 °C

These comparisons reveal that the additional carbon-carbon double bond in L-Alanine, N-2-propenylidene- (9CI) increases its lipophilicity (higher LogP), slightly elevates its boiling point, and raises its flash point compared to the ethylidene analog . These differences highlight the impact of the additional unsaturation on the compound's physical properties.

Structure-Activity Relationships

The structural features of L-Alanine, N-2-propenylidene- (9CI) suggest several structure-activity relationships that may influence its chemical behavior:

  • The imine (C=N) bond introduces a reactive site for nucleophilic addition reactions

  • The terminal alkene provides an additional reactive center for addition reactions, polymerization, or cycloadditions

  • The carboxylic acid group can participate in acid-base chemistry and esterification reactions

  • The chiral center at the alpha carbon position introduces stereoselectivity in potential reactions

These structural elements collectively contribute to the compound's chemical versatility and potential applications in various synthetic pathways.

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